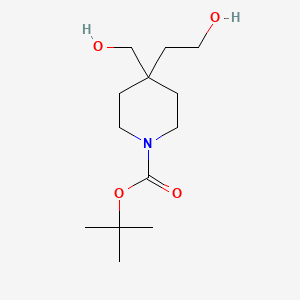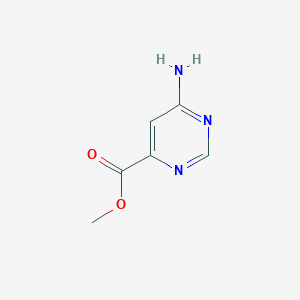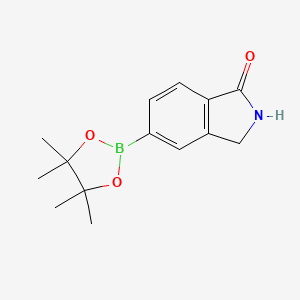![molecular formula C12H22N2O2 B1321999 Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 646055-63-2](/img/structure/B1321999.png)
Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
Descripción general
Descripción
Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. The compound of interest is not directly mentioned in the provided papers, but related compounds with similar spirocyclic frameworks and tert-butyl carboxylate functionalities are discussed. These compounds are of interest due to their potential in accessing chemical spaces and for their use in the synthesis of biologically active molecules .
Synthesis Analysis
The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound serves as a precursor for further selective derivatization on its azetidine and cyclobutane rings, which could be analogous to the synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate. The tert-butyl group typically serves as a protecting group for carboxylic acids, which can be removed under acidic conditions to yield the free carboxylic acid .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds can be quite complex. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry and a chair conformation of the hexahydropyrimidine ring, with substituents bonded equatorially to the ring nitrogen atoms . This indicates that the spirocyclic compounds can adopt stable conformations that are significant for their chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Spirocyclic compounds like tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo reactions with reagents such as N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products . This suggests that tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate could also participate in similar condensation reactions, potentially leading to a variety of isomeric products that could be separated and used for further chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate are not directly reported, the properties of similar spirocyclic compounds can provide insights. These compounds often exhibit unique physical properties due to their rigid structures, which can affect their solubility and stability. The tert-butyl group is known to impart steric bulk, which can influence the reactivity and physical properties of the molecule . Chemical properties such as reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to form stable chiral centers are also characteristic of spirocyclic compounds with tert-butyl groups .
Aplicaciones Científicas De Investigación
Conformational Analysis and Peptide Synthesis
Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate has been utilized in the synthesis of spirolactams as pseudopeptides. These compounds have been studied for their conformational properties, acting as mimetics for gamma-turns or distorted type II beta-turns in peptide sequences. This research indicates the potential of spirolactams in peptide synthesis, providing conformationally restricted surrogates for specific dipeptides like Pro-Leu and Gly-Leu (Fernandez et al., 2002).
Crystallographic Analysis and Supramolecular Arrangements
In another study, tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate derivatives were prepared and analyzed using crystallographic methods. These studies highlighted the role of substituents in affecting the supramolecular arrangements and the formation of hydrogen bond rings in crystal structures. The research provides insights into how molecular structures influence crystal formations (Graus et al., 2010).
Efficient Synthesis Methods
Efficient and scalable synthetic routes for tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate have been developed. These methods focus on high efficiency and better yield, making the compound more accessible for various research applications. The synthesis process involves nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction (Zhiqin, 2004).
Spiro Heterocyclization
In a different aspect of research, tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate derivatives have been used in spiro heterocyclization reactions. These reactions produce complex heterocyclic compounds, showcasing the versatility of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate in synthesizing diverse molecular structures (Silaichev et al., 2013).
Antibacterial Properties
Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate has also been explored in the synthesis of fluoroquinolone antibacterials. Studies indicate potent Gram-positive and Gram-negative activity when the compound is used as a substituent, particularly when N-alkylated. This suggests its potential application in the development of new antibacterial agents (Culbertson et al., 1990).
NMR Analysis and Stereochemistry
Research has also been conducted on the relative configuration of diazaspiro compounds, including tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, using NMR analysis. This research provides valuable data on the stereochemical properties of these compounds, essential for understanding their chemical behavior and potential applications (Guerrero-Alvarez et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(9-14)5-4-7-13-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDKYJLNLUCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624432 | |
| Record name | tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |
CAS RN |
646055-63-2 | |
| Record name | tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


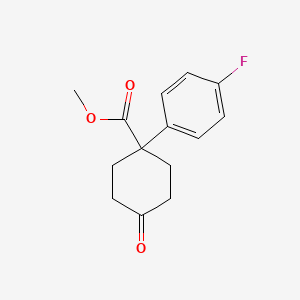



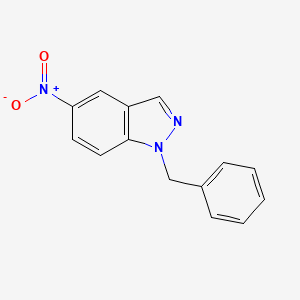
![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)

![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)
